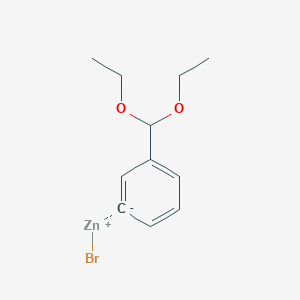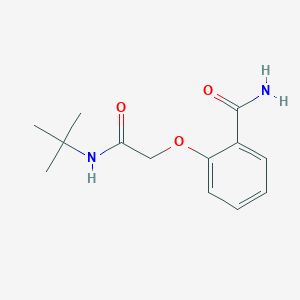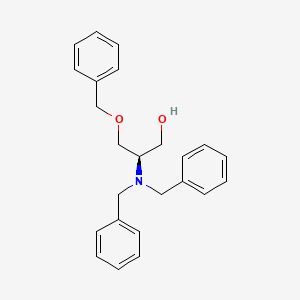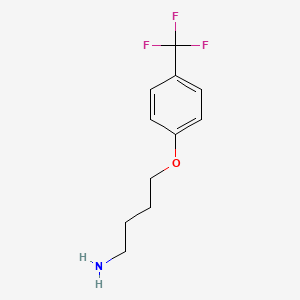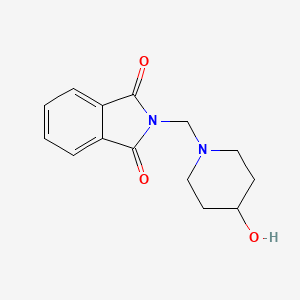
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring substituted with a hydroxyl group and an isoindoline-1,3-dione moiety, making it a valuable scaffold for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxyl group is added to the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of transition-metal-catalyzed reactions and organocatalytic methods has been explored to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features.
4-Hydroxypiperidine: Shares the piperidine ring with a hydroxyl group.
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Another isoindoline derivative with a piperidine ring
Uniqueness
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for drug development .
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-[(4-hydroxypiperidin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-7-15(8-6-10)9-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-4,10,17H,5-9H2 |
Clave InChI |
QSQJZVGTQRJGBP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


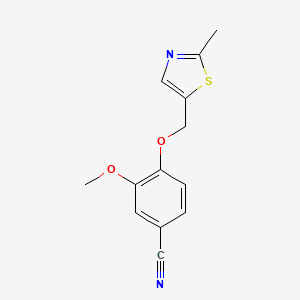

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)


![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
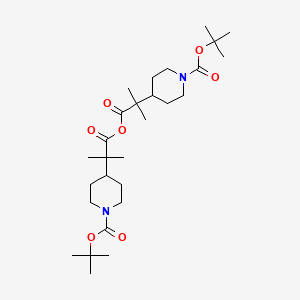
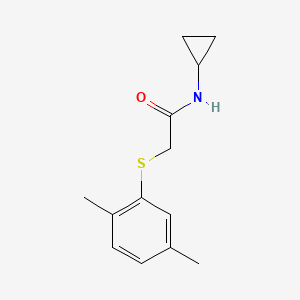
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
